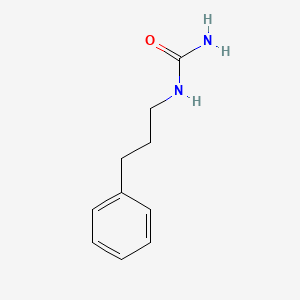

(3-Phenylpropyl)urea

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpropyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, mild, and efficient, providing high chemical purity and good to excellent yields . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be scalable and resource-efficient, minimizing environmental impact while ensuring high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the urea derivative into corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halides, acids, or bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

(3-Phenylpropyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (3-Phenylpropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

- N-Cyclohexyl-N’-(Propyl)Phenyl Urea

- 3-Phenylpropylamine

- 1,3-Disubstituted Ureas

Comparison: (3-Phenylpropyl)urea is unique in its structural properties and reactivity compared to similar compounds. For example, its specific substitution pattern on the urea moiety imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not fulfill .

Activité Biologique

(3-Phenylpropyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and various mechanisms of action associated with this compound, highlighting its role as an inhibitor in different biological pathways.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of isocyanates with amines. The structural formula is characterized by a phenyl group attached to a propyl chain, which is further linked to a urea moiety. This structure is crucial for its biological activity, particularly its interaction with specific enzymes.

1. Inhibitory Effects on Enzymes

Research indicates that this compound derivatives exhibit significant inhibitory activity against various enzymes, particularly indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is a critical target in cancer immunotherapy due to its role in tryptophan metabolism and immune modulation.

In a study assessing different phenyl urea derivatives, it was found that modifications to the urea group and the phenyl ring influenced binding affinity and inhibitory potency. For instance, compounds with para-substituted phenyl groups showed enhanced IDO1 inhibition compared to their ortho or meta counterparts. The most potent derivative from this series demonstrated a 100-fold increase in IDO1 inhibitory activity compared to the parent compound .

| Compound | Structure | IDO1 Inhibition IC50 (µM) |

|---|---|---|

| i12 | - | 0.049 |

| i24 | - | >100 |

| i2 | - | 0.157 |

2. Anticoagulant Properties

Another area of interest is the anticoagulant activity of this compound derivatives. Some studies have indicated that similar compounds exhibit anticoagulant effects by inhibiting thrombin and factor Xa, crucial components in the coagulation cascade. These activities suggest potential applications in managing thrombotic disorders .

Case Study 1: IDO1 Inhibition

In a detailed investigation into IDO1 inhibitors, several derivatives of this compound were synthesized and tested for their biological activity. The study highlighted that modifications at the para position of the phenyl ring significantly enhanced binding interactions with the enzyme's active site. The lead compound from this series was selected for further development due to its promising potency and selectivity .

Case Study 2: Anticoagulant Activity

A separate study focused on evaluating the anticoagulant properties of this compound derivatives in vivo. Experimental results showed that certain derivatives could effectively prolong activated partial thromboplastin time (APTT), indicating their potential as therapeutic agents for preventing thrombosis without significant toxicity .

The mechanisms through which this compound exerts its biological effects are primarily through enzyme inhibition:

- IDO1 Inhibition : The binding affinity is largely attributed to π–cation interactions between the phenyl ring and amino acid residues in the active site of IDO1. Hydrogen bonding with critical residues also plays a role in stabilizing the interaction .

- Anticoagulant Mechanism : The anticoagulant activity may involve direct inhibition of thrombin and factor Xa, leading to reduced fibrin formation and clot stabilization .

Propriétés

IUPAC Name |

3-phenylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORGPSKSSWFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179718 | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-27-0 | |

| Record name | N-(3-Phenylpropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the supramolecular structure of (3-Phenylpropyl)urea and how does it arise?

A1: this compound molecules self-assemble into a layered structure stabilized by intermolecular hydrogen bonding. [] Specifically, the N—H groups of the urea moiety act as hydrogen bond donors, forming bonds with the oxygen atoms of neighboring molecules. This interaction pattern leads to the formation of double supramolecular layers that extend parallel to the bc plane of the crystal lattice. [] These layers are further characterized by R22(8) and R21(6) ring motifs, which describe the specific hydrogen bonding patterns along the b- and c-axis directions, respectively. []

Q2: Does the structure of this compound provide insights into potential biological activity?

A2: While the research on this compound primarily focuses on its crystal structure, [] a related compound, 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride, has been identified as an inhibitor of aminopeptidase N. [] This enzyme plays a role in tumor progression, and the inhibitory activity of the related compound suggests that modifications to the this compound structure could potentially lead to compounds with anti-tumor properties. [] Further research is needed to explore the structure-activity relationship and potential therapeutic applications of this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.